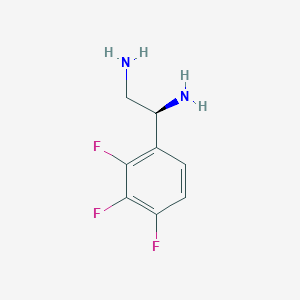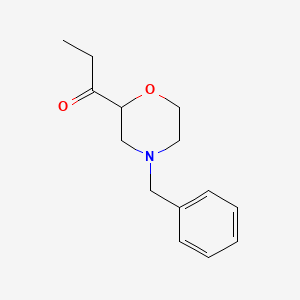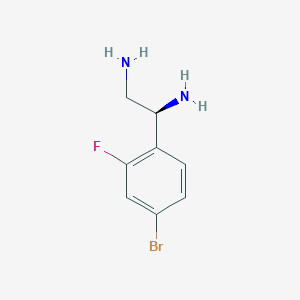![molecular formula C13H11N7OS B13057476 N-[4-oxo-5-{(Z)-[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazol-2(4H)-yl]guanidine](/img/structure/B13057476.png)
N-[4-oxo-5-{(Z)-[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazol-2(4H)-yl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-[(5Z)-4-oxo-5-{[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]guanidine involves multiple steps, typically starting with the preparation of the triazole and thiazole intermediates. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper salts . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-[(5Z)-4-oxo-5-{[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]guanidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-[(5Z)-4-oxo-5-{[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]guanidine involves its interaction with molecular targets such as enzymes and receptors. The triazole and thiazole rings facilitate the formation of hydrogen bonds and other non-covalent interactions, leading to the inhibition of enzyme activity or disruption of receptor function . This compound can modulate various biological pathways, making it a versatile tool in biomedical research.
Comparación Con Compuestos Similares
Similar compounds to N-[(5Z)-4-oxo-5-{[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]guanidine include other triazole and thiazole derivatives. Some of these compounds are:
1,2,4-Triazole derivatives: Known for their antimicrobial and antifungal properties.
Thiazole derivatives: Used in the development of pharmaceuticals and agrochemicals.
What sets N-[(5Z)-4-oxo-5-{[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]guanidine apart is its unique combination of functional groups, which enhances its versatility and effectiveness in various applications.
Propiedades
Fórmula molecular |
C13H11N7OS |
|---|---|
Peso molecular |
313.34 g/mol |
Nombre IUPAC |
2-[(5Z)-4-oxo-5-[[2-(1,2,4-triazol-1-yl)phenyl]methylidene]-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C13H11N7OS/c14-12(15)19-13-18-11(21)10(22-13)5-8-3-1-2-4-9(8)20-7-16-6-17-20/h1-7H,(H4,14,15,18,19,21)/b10-5- |
Clave InChI |
BXLLLJRYQMAJJL-YHYXMXQVSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C\2/C(=O)N=C(S2)N=C(N)N)N3C=NC=N3 |
SMILES canónico |
C1=CC=C(C(=C1)C=C2C(=O)N=C(S2)N=C(N)N)N3C=NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-7-bromo-4-(4-chloro-3-nitrophenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B13057397.png)
![(3AR,4R,7S,7aS)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one](/img/structure/B13057398.png)
![Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-CarboxylicAcid](/img/structure/B13057404.png)
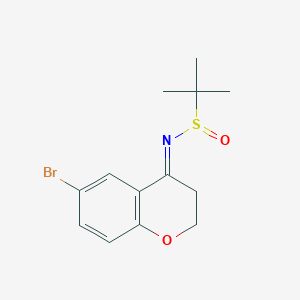
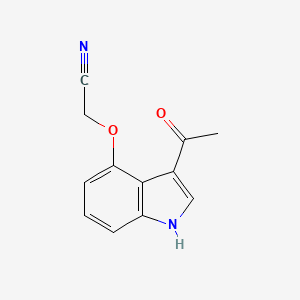
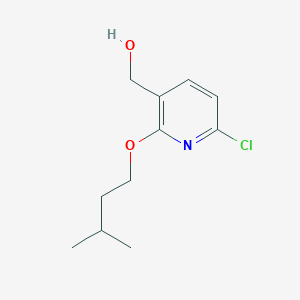
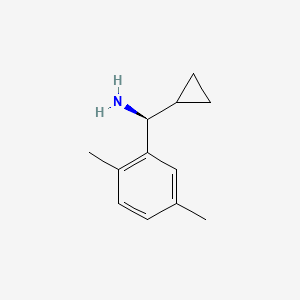
![(3R)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13057447.png)
![Methyl 1-(5-chloropyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate](/img/structure/B13057450.png)
![7-Cyclopropyl-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13057452.png)
![Ethyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13057454.png)
